Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0795077
InChI: InChI=1S/C28H17NO4/c30-26-20-12-6-7-13-21(20)27(31)25-24(26)23(28(32)33-16-17-8-2-1-3-9-17)22-14-18-10-4-5-11-19(18)15-29(22)25/h1-15H,16H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=C3C=C4C=CC=CC4=CN3C5=C2C(=O)C6=CC=CC=C6C5=O
Molecular Formula: C28H17NO4
Molecular Weight: 431.4 g/mol

Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate

CAS No.:

Cat. No.: VC0795077

Molecular Formula: C28H17NO4

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate -

Specification

Molecular Formula C28H17NO4
Molecular Weight 431.4 g/mol
IUPAC Name benzyl 3,10-dioxo-1-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,12,14,16,18,20-nonaene-12-carboxylate
Standard InChI InChI=1S/C28H17NO4/c30-26-20-12-6-7-13-21(20)27(31)25-24(26)23(28(32)33-16-17-8-2-1-3-9-17)22-14-18-10-4-5-11-19(18)15-29(22)25/h1-15H,16H2
Standard InChI Key PZOHJGLEQFGSAT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=C3C=C4C=CC=CC4=CN3C5=C2C(=O)C6=CC=CC=C6C5=O
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=C3C=C4C=CC=CC4=CN3C5=C2C(=O)C6=CC=CC=C6C5=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator